Rac 8-Hydroxy Efavirenz (8-OH-EFV) is a key metabolite of the antiretroviral drug Efavirenz (EFV) [, , , , , , , , , , , ]. It is primarily formed via oxidation by the cytochrome P450 enzyme CYP2B6 [, , , ]. 8-OH-EFV plays a crucial role in understanding the metabolic pathways and potential neurotoxicity associated with EFV [, , , , , , , , , ].
rac 8-Hydroxy Efavirenz is a significant metabolite of Efavirenz, a widely used non-nucleoside reverse transcriptase inhibitor in the treatment of HIV. This compound is primarily formed through the hydroxylation of Efavirenz, predominantly mediated by the cytochrome P450 enzyme CYP2B6. Understanding the properties and behaviors of rac 8-Hydroxy Efavirenz is essential for optimizing HIV treatment regimens and minimizing adverse effects associated with Efavirenz therapy.
The primary source of rac 8-Hydroxy Efavirenz is the metabolic conversion of Efavirenz within the human body. This process occurs mainly in the liver, where Efavirenz is hydroxylated to form rac 8-Hydroxy Efavirenz, which is subsequently involved in various biochemical pathways.
Rac 8-Hydroxy Efavirenz is classified as a pharmaceutical metabolite and a chemical compound within the broader category of antiretroviral agents. Its classification stems from its role in inhibiting HIV replication, similar to its parent compound, Efavirenz.
The synthesis of rac 8-Hydroxy Efavirenz involves the hydroxylation of Efavirenz. This reaction typically employs cytochrome P450 enzymes, particularly CYP2B6, which catalyze the addition of a hydroxyl group at the 8-position of the Efavirenz molecule.
Rac 8-Hydroxy Efavirenz features a complex molecular structure characterized by:
The molecular formula for rac 8-Hydroxy Efavirenz is C15H13ClF3N3O2, with a molecular weight of approximately 353.73 g/mol. Its structural representation highlights the specific placement of functional groups critical for its biological activity.
Rac 8-Hydroxy Efavirenz participates in various chemical reactions:
Rac 8-Hydroxy Efavirenz primarily targets HIV-1 reverse transcriptase, similar to its parent compound. It inhibits this enzyme's activity, which is crucial for viral replication.
The compound acts through an allosteric mechanism, binding to a hydrophobic pocket in the reverse transcriptase enzyme and inducing conformational changes that inhibit its function. This action prevents the transcription of viral RNA into DNA, effectively halting HIV replication.
Rac 8-Hydroxy Efavirenz has several scientific applications:
rac 8-Hydroxy Efavirenz possesses the molecular formula C14H9ClF3NO3 and a molecular weight of 331.67 g/mol, as established through multiple analytical characterizations [1] [2]. This formula reflects the core benzoxazinone structure of efavirenz modified by hydroxylation at the 8-position. The elemental composition includes chlorine (10.68%), fluorine (17.18%), nitrogen (4.22%), and oxygen (14.47%), contributing to its distinct physicochemical behavior. The molecular weight is consistent across suppliers and analytical certificates, confirming its identity as a primary oxidative metabolite of the antiretroviral drug efavirenz [6].
Table 1: Elemental Composition of rac 8-Hydroxy Efavirenz
Element | Percentage | Atomic Contribution |
---|---|---|
Carbon (C) | 50.70% | 14 atoms |
Hydrogen (H) | 2.73% | 9 atoms |
Chlorine (Cl) | 10.68% | 1 atom |
Fluorine (F) | 17.18% | 3 atoms |
Nitrogen (N) | 4.22% | 1 atom |
Oxygen (O) | 14.47% | 3 atoms |
This compound exists as a racemic mixture containing both enantiomers of the 8-hydroxylated metabolite. The parent compound efavirenz features a chiral center at the 4-position of the benzoxazinone ring, and cytochrome P450-mediated hydroxylation preserves this chirality, resulting in (4R)- and (4S)-enantiomers of 8-hydroxy efavirenz [5] [6]. The racemic nature complicates isolation, as evidenced by suppliers typically offering the rac form without enantiomeric resolution. Stereochemical differences significantly impact biological activity: The (4S)-enantiomer demonstrates altered binding affinity to hepatic enzymes like CYP2B6 and distinct activation profiles for nuclear receptors such as the pregnane X receptor (PXR) [1] [6]. This stereoselectivity influences metabolic clearance rates and contributes to variable pharmacokinetic responses in patients with polymorphic CYP2B6 expression [6].
Key physicochemical properties govern the handling and experimental applications of rac 8-Hydroxy Efavirenz:
Table 2: Physicochemical Properties of rac 8-Hydroxy Efavirenz
Property | Value | Conditions |
---|---|---|
Melting Point | 144–154°C | Solid state |
Solubility | DMSO, MeOH, Acetonitrile | >5 mg/mL |
pKa | 7.18 ± 0.40 | Predicted |
Storage Temperature | -20°C | Long-term stability |
Metabolic Pathway and Biotransformation
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1